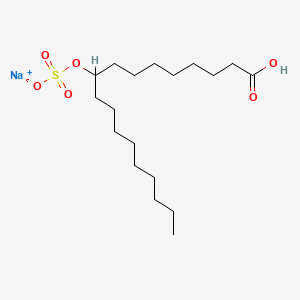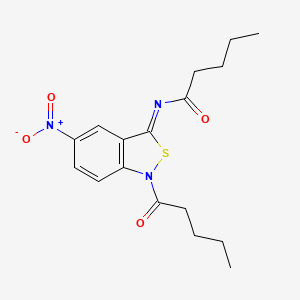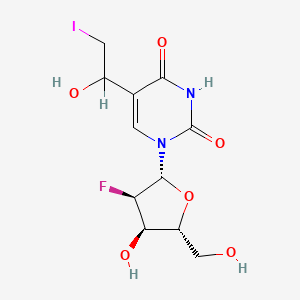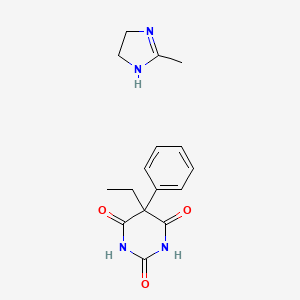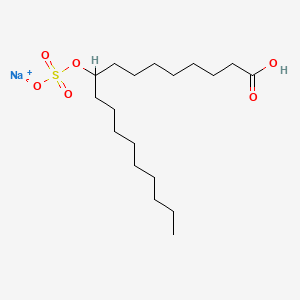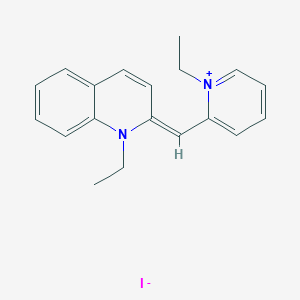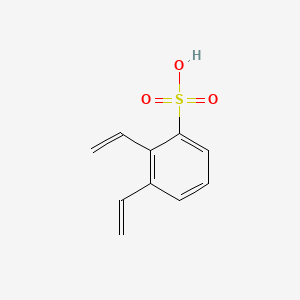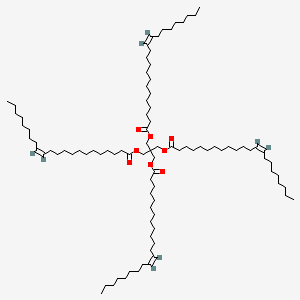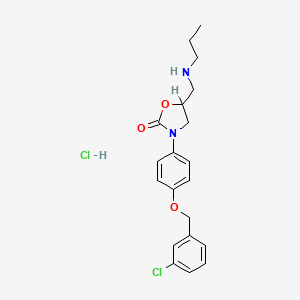
1H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 1-(2-(diethylamino)ethyl)-4-phenyl-6-propyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 1-(2-(diethylamino)ethyl)-4-phenyl-6-propyl- is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, makes it a promising candidate for various pharmacological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 1-(2-(diethylamino)ethyl)-4-phenyl-6-propyl- typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a click reaction between an alkyne and an azide. This reaction is highly efficient and proceeds under mild conditions.
Coupling with Pyrimidine: The triazole ring is then coupled with a pyrimidine derivative through a C-C bond formation reaction. This step often requires the use of a palladium catalyst and proceeds under an inert atmosphere.
Functionalization: The final step involves the introduction of the diethylaminoethyl, phenyl, and propyl groups. This is typically achieved through nucleophilic substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated systems for reagent addition and product isolation helps in scaling up the production process.
化学反应分析
Types of Reactions
1H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 1-(2-(diethylamino)ethyl)-4-phenyl-6-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown promising activity as an enzyme inhibitor, particularly against kinases.
Medicine: The compound has potential as an anticancer agent due to its ability to inhibit cell proliferation.
Industry: It is used in the development of new materials with unique properties.
作用机制
The mechanism of action of 1H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 1-(2-(diethylamino)ethyl)-4-phenyl-6-propyl- involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, particularly kinases, by binding to their active sites. This binding prevents the enzymes from catalyzing their respective reactions, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells.
相似化合物的比较
1H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 1-(2-(diethylamino)ethyl)-4-phenyl-6-propyl- is unique due to its specific structural features and biological activities. Similar compounds include:
1H-1,2,3-Triazolo(4,5-d)pyrimidine derivatives: These compounds share the triazolopyrimidine core but differ in their substituents.
Pyrazolo(3,4-d)pyrimidine derivatives: These compounds have a similar fused ring structure but with a pyrazole ring instead of a triazole ring.
Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidine derivatives: These compounds also feature a fused ring system but with different ring junctions.
The uniqueness of 1H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 1-(2-(diethylamino)ethyl)-4-phenyl-6-propyl- lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.
属性
CAS 编号 |
117740-57-5 |
|---|---|
分子式 |
C19H26N6O2 |
分子量 |
370.4 g/mol |
IUPAC 名称 |
1-[2-(diethylamino)ethyl]-4-phenyl-6-propyltriazolo[4,5-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C19H26N6O2/c1-4-12-23-18(26)16-17(20-21-24(16)14-13-22(5-2)6-3)25(19(23)27)15-10-8-7-9-11-15/h7-11H,4-6,12-14H2,1-3H3 |
InChI 键 |
VVQFAKMRVYKCRD-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C(=O)C2=C(N=NN2CCN(CC)CC)N(C1=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[[(3,5-dimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate](/img/structure/B12693700.png)
